1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid
Overview
Description
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid is a fluorinated organic compound characterized by the presence of a difluoromethyl group and a hydroxyl group on a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can be synthesized through several methods, including:
Halogenation and Subsequent Reduction: Starting with cyclobutanecarboxylic acid, the compound can be halogenated to introduce a difluoromethyl group, followed by reduction to achieve the desired structure.
Hydroxylation of Difluoromethylated Cyclobutane: Another approach involves the hydroxylation of a difluoromethylated cyclobutane precursor.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution Reactions: The difluoromethyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(difluoromethyl)-3-oxocyclobutanecarboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can be compared to other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:
Trifluoromethylated Cyclobutanecarboxylic Acid: Similar in structure but with a trifluoromethyl group instead of difluoromethyl, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLOKCBKLNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)F)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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